4-(4-Chloro-2-methoxyphenyl)-2-formylphenol
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Overview
Description
4-(4-Chloro-2-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a chloro group, a methoxy group, and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methoxyphenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxyphenol as the starting material.
Reaction Conditions: The reaction is typically carried out at a temperature range of 0-5°C to ensure the selective formylation of the phenol ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale formylation reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methoxyphenyl)-2-formylphenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 4-(4-Chloro-2-methoxyphenyl)-2-carboxyphenol.
Reduction: 4-(4-Chloro-2-methoxyphenyl)-2-hydroxymethylphenol.
Substitution: 4-(4-Substituted-2-methoxyphenyl)-2-formylphenol derivatives.
Scientific Research Applications
4-(4-Chloro-2-methoxyphenyl)-2-formylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxyphenol: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Chloro-2-methoxyphenoxyacetic acid: Contains an acetic acid group instead of a formyl group, leading to different chemical properties and applications.
4-Chloro-2-methoxybenzyl alcohol: Contains a hydroxymethyl group instead of a formyl group, affecting its reactivity and biological activity.
Uniqueness
4-(4-Chloro-2-methoxyphenyl)-2-formylphenol is unique due to the presence of both a chloro and a formyl group on the phenol ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-7-11(15)3-4-12(14)9-2-5-13(17)10(6-9)8-16/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPTUCZPCOWEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685265 |
Source
|
Record name | 4'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111121-06-2 |
Source
|
Record name | 4'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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